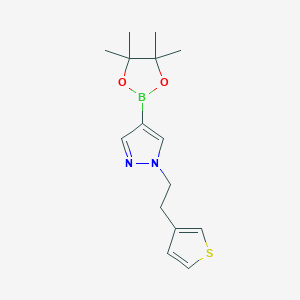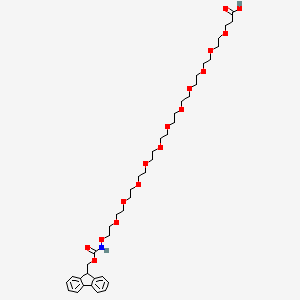![molecular formula C20H24Cl2Zr B13713026 Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) CAS No. 112243-79-5](/img/structure/B13713026.png)
Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) is an organometallic compound with the empirical formula C20H24Cl2Zr. It is a zirconium-based catalyst widely used in various chemical reactions, particularly in polymerization processes. The compound is known for its high stability and efficiency in catalyzing reactions, making it a valuable tool in both academic research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) typically involves the reaction of zirconium tetrachloride with the ligand (R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl). The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The process requires careful control of temperature and reaction time to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control systems allows for the efficient production of large quantities of the compound. The industrial process also includes rigorous purification steps to meet the required quality standards for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) undergoes various types of chemical reactions, including:
Polymerization: It is widely used as a catalyst in the polymerization of olefins, leading to the formation of polyethylene and polypropylene
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atoms are replaced by other ligands
Common Reagents and Conditions
Polymerization: Common reagents include ethylene or propylene monomers, and the reaction is typically carried out at elevated temperatures and pressures
Substitution Reactions: Reagents such as alkyl or aryl lithium compounds are used, and the reactions are often conducted in non-polar solvents like hexane or toluene
Major Products
Polymerization: The major products are high-density polyethylene (HDPE) and isotactic polypropylene, which are widely used in the production of plastic materials
Substitution Reactions: The products depend on the substituents introduced, leading to a variety of zirconium complexes with different properties and applications
Applications De Recherche Scientifique
Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including the formation of carbon-carbon bonds and the reduction of esters to alcohols
Biology: The compound is studied for its potential use in the development of new biomaterials and drug delivery systems
Medicine: Research is ongoing to explore its potential in medical applications, such as in the synthesis of pharmaceutical intermediates
Industry: It is extensively used in the production of polymers, which are essential materials in the manufacturing of plastics, packaging, and other commercial products
Mécanisme D'action
The mechanism of action of Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) involves the coordination of the zirconium center with the substrate molecules. This coordination activates the substrate, facilitating the desired chemical transformation. The compound’s effectiveness as a catalyst is attributed to its ability to stabilize transition states and lower the activation energy of the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloro[(S,S)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV): This is the enantiomer of the (R,R) compound and exhibits similar catalytic properties
Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV): A titanium-based analogue with comparable applications in catalysis
RAC-Dimethylsilylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV) dichloride: Another zirconium-based catalyst with a different ligand structure
Uniqueness
Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) is unique due to its high enantioselectivity and efficiency in catalyzing polymerization reactions. Its specific ligand structure provides distinct steric and electronic properties, making it highly effective in various chemical transformations .
Propriétés
Numéro CAS |
112243-79-5 |
|---|---|
Formule moléculaire |
C20H24Cl2Zr |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
dichlorozirconium(2+);1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide |
InChI |
InChI=1S/C20H24.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H;/q-2;;;+4/p-2 |
Clé InChI |
SHESCSHSEDIGEY-UHFFFAOYSA-L |
SMILES canonique |
C1CCC2=C(C=C[C-]2C1)CCC3=C4CCCC[C-]4C=C3.Cl[Zr+2]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13712967.png)

![2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13712988.png)



![2-Bromo-6-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate](/img/structure/B13713017.png)


